

Application Notes for the TD-6301 in LED Display Circuits

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TD-6301

Cat. No.: B10826828

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **TD-6301** is a monolithic integrated circuit designed by Toshiba, functioning as a static driver for LED (Light Emitting Diode), FL (Fluorescent Lamp), and LCD (Liquid Crystal Display) panels.^[1] Primarily developed for digital frequency displays in tuning systems, its robust design and straightforward serial interface make it a versatile component for various custom display applications in laboratory instrumentation and experimental setups.^{[1][2]}

This application note provides a detailed overview of the **TD-6301**'s application in driving a 3.5-digit, 7-segment LED display. It includes a summary of its electrical characteristics, a typical application circuit, and protocols for performance validation. The static display driving method employed by the **TD-6301** offers significant advantages, including improved signal-to-noise ratio and simplified circuit design, as it eliminates the need for external driver transistors.^[1]

Functional Description

The **TD-6301** operates by latching 16-bit serial data from a microcontroller or system controller.^[1] This data is then decoded to drive the segments of a static display. The data transfer is managed through a simple 3-wire serial interface. The device features high-voltage, high-current output transistors capable of directly driving LED segments.^[1]

Quantitative Data Summary

The following tables summarize the key electrical and operating characteristics of the **TD-6301AP/AN**.

Table 1: Absolute Maximum Ratings

Characteristic	Symbol	Rating	Unit
Supply Voltage	Vcc	-0.5 to 7.0	V
Input Voltage	Vin	-0.5 to Vcc+0.5	V
Output Voltage	Vout	20	V
Output Current	Iout	25	mA
Power Dissipation	Pd	1.0 (TD-6301AP), 0.8 (TD-6301AN)	W
Operating Temperature	Topr	-30 to 75	°C
Storage Temperature	Tstg	-55 to 150	°C

Table 2: Recommended Operating Conditions

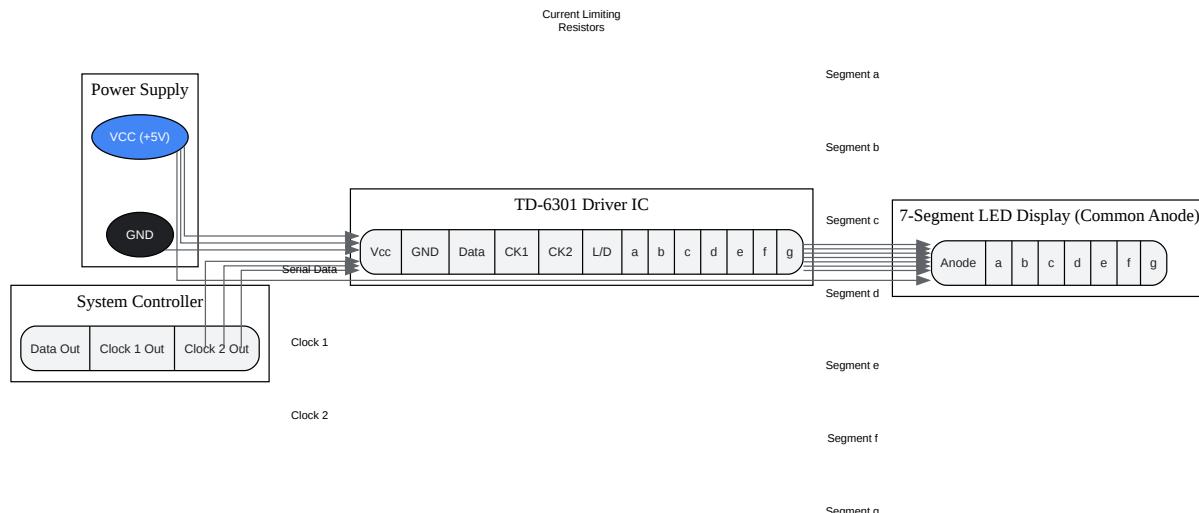

Characteristic	Symbol	Min.	Typ.	Max.	Unit
Supply Voltage	Vcc	4.5	5.0	5.5	V

Table 3: Electrical Characteristics (Vcc = 5V, Ta = 25°C)

Characteristic	Symbol	Test Condition	Min.	Typ.	Max.	Unit
High-Level Input Voltage	V_{ih}	2.2	-	V_{cc}	V	
Low-Level Input Voltage	V_{il}	0	-	0.8	V	
High-Level Output Current	I_{oh}	$V_{oh} = V_{cc}$	-	-	10	μA
Low-Level Output Voltage	V_{ol}	$I_{ol} = 10mA$	-	-	0.4	V
Supply Current	I_{cc}	-	5	10	mA	

Application Circuit for LED Display

A typical application circuit for driving a 7-segment common anode LED display is presented below. In this configuration, the segment outputs (a-g) of the **TD-6301** sink current from the LEDs, while the digit select lines are driven by an external controller (not shown) or are hardwired for a static display. For LED operation, the L/D pin should be held at a high logic level.[1]

[Click to download full resolution via product page](#)

Figure 1: TD-6301 Application Circuit for a 7-Segment LED Display.

Experimental Protocols

The following protocols are designed to validate the functionality and performance of the **TD-6301** in an LED display driver application.

Protocol 1: Static Display Functional Test

Objective: To verify the basic functionality of the **TD-6301** in driving a static 7-segment LED display.

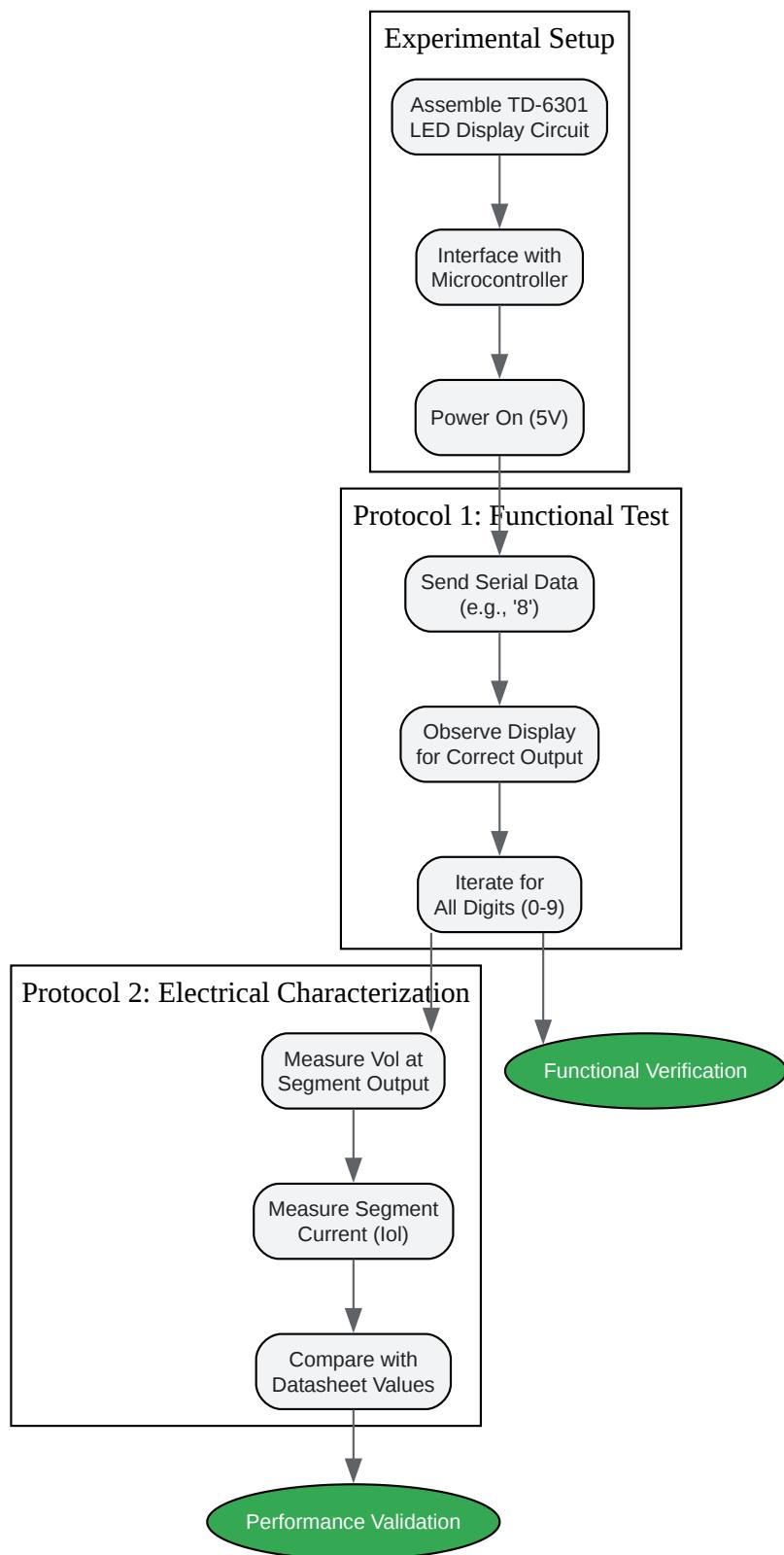
Materials:

- **TD-6301** AP/AN integrated circuit
- 5V DC power supply
- Microcontroller with 3 available digital I/O pins (e.g., Arduino, Raspberry Pi)
- Common anode 7-segment LED display
- Current limiting resistors (calculated based on LED forward voltage and desired current)
- Breadboard and jumper wires

Procedure:

- Assemble the circuit as shown in Figure 1 on a breadboard.
- Connect the Data, CK1, and CK2 pins of the **TD-6301** to digital I/O pins on the microcontroller.
- Connect the Vcc and GND pins of the **TD-6301** to the 5V and GND rails of the power supply, respectively.
- Connect the L/D pin to the 5V rail.
- Connect the segment outputs (a-g) of the **TD-6301** to the corresponding inputs of the 7-segment display through current limiting resistors.
- Connect the common anode of the display to the 5V rail.
- Develop a simple program for the microcontroller to send a 16-bit serial data stream to the **TD-6301** to display a specific number (e.g., "8" to activate all segments).
- Power on the circuit and execute the program.
- Observe the LED display and verify that the correct number is displayed.
- Repeat step 7 for different numbers to test all segment drivers.

Protocol 2: Output Current and Voltage Measurement


Objective: To measure the low-level output voltage (Vol) and segment current under typical operating conditions.

Materials:

- Assembled and functioning circuit from Protocol 1
- Digital multimeter

Procedure:

- With the circuit powered on and displaying a number that activates the segment to be measured (e.g., "8"), set the multimeter to measure DC voltage.
- Place the positive probe on the segment output pin of the **TD-6301** and the negative probe on the ground rail. Record the voltage as Vol .
- Set the multimeter to measure DC current.
- Break the connection between a segment output pin and its current limiting resistor.
- Place the multimeter in series with the segment output and the resistor.
- Record the current flowing through the segment.
- Repeat for all active segments to ensure uniform brightness and current draw.

[Click to download full resolution via product page](#)**Figure 2:** Workflow for Experimental Validation of the **TD-6301** Circuit.

Conclusion

The Toshiba **TD-6301** is a capable and straightforward static display driver suitable for a wide range of applications, including custom laboratory equipment. Its integrated output drivers and simple serial interface reduce component count and design complexity. The protocols outlined in this document provide a framework for validating the functionality and performance of the **TD-6301** in an LED display application, ensuring reliable and predictable operation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. hirokun.jp [hirokun.jp]
- 2. TD6301AP Datasheet(PDF) - Toshiba Semiconductor [alldatasheet.com]
- To cite this document: BenchChem. [Application Notes for the TD-6301 in LED Display Circuits]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b10826828#td-6301-application-circuit-for-led-display>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com